molecular formula C16H22N4O2S B2603135 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1170053-16-3

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2603135
CAS No.: 1170053-16-3
M. Wt: 334.44
InChI Key: HCKATYRHWNQQFU-UHFFFAOYSA-N
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Description

    Reagents: 2,4,5-trimethylbenzenesulfonyl chloride, pyridazine derivative from Step 1

    Conditions: Reaction in the presence of a base such as triethylamine, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

  • Step 1: Synthesis of Pyridazine Ring

      Reagents: 6-methylpyridazine, ethylamine

      Conditions: Reflux in ethanol, followed by purification through recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyridazine ring is known to interact with nitrogen-containing enzymes, while the sulfonamide group can form strong hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is unique due to the combination of the pyridazine ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-9-13(3)15(10-12(11)2)23(21,22)18-8-7-17-16-6-5-14(4)19-20-16/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKATYRHWNQQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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